2-Amino-5-chloropyridine-3-carboxylic acid

Medicinal Chemistry Process Chemistry Cost of Goods

Choose 2-Amino-5-chloropyridine-3-carboxylic acid for cost-efficient kinase inhibitor scale-up. Delivers 93% synthetic yield—2.7x higher than bromo analogs—slashing precursor costs. Orthogonal amino, chloro, and carboxylic acid handles enable diverse transformations unavailable with generic chloronicotinic acids. CNS-optimized LogP (1.60 vs. 2.24 for bromo) reduces hERG risk. Essential for mTOR inhibitor scaffolds and heterocyclic library synthesis.

Molecular Formula C6H5ClN2O2
Molecular Weight 172.57 g/mol
CAS No. 52833-93-9
Cat. No. B112735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-chloropyridine-3-carboxylic acid
CAS52833-93-9
Molecular FormulaC6H5ClN2O2
Molecular Weight172.57 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1C(=O)O)N)Cl
InChIInChI=1S/C6H5ClN2O2/c7-3-1-4(6(10)11)5(8)9-2-3/h1-2H,(H2,8,9)(H,10,11)
InChIKeyFYVCCMWINPVVOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-5-chloropyridine-3-carboxylic Acid (CAS 52833-93-9): Procurement-Ready Heterocyclic Intermediate for Drug Discovery


2-Amino-5-chloropyridine-3-carboxylic acid (CAS 52833-93-9), also known as 2-amino-5-chloronicotinic acid, is a heterocyclic building block belonging to the chlorinated aminonicotinic acid class. It features a pyridine ring substituted with amino (-NH2), chloro (-Cl), and carboxylic acid (-COOH) groups, conferring a molecular weight of 172.57 g/mol and a topological polar surface area (TPSA) of 76.2 Ų [1]. The compound is a white solid with a melting point of 195-197°C (decomposition) and is supplied at standard purities of 97-98% . Its primary utility lies in serving as a key synthetic intermediate in medicinal chemistry, particularly for constructing kinase inhibitor scaffolds and heterocyclic drug candidates, due to its three orthogonal reactive handles [1].

2-Amino-5-chloropyridine-3-carboxylic Acid (52833-93-9): Why Generic Substitution with Non-Aminated or Bromo Analogs Fails


Simply substituting 2-amino-5-chloropyridine-3-carboxylic acid with a generic 'chloronicotinic acid' or a 'bromo analog' fails due to critical differences in functional group availability, synthetic efficiency, and downstream biological outcomes. The absence of the 2-amino group in compounds like 5-chloronicotinic acid eliminates a primary handle for amide bond formation and heterocycle construction, severely limiting synthetic utility [1]. Conversely, substituting chlorine with bromine (e.g., 2-amino-5-bromonicotinic acid) drastically reduces synthetic accessibility: the target chloro compound is prepared in 93% yield from a common precursor, whereas the bromo analog is obtained in only 34% yield under comparable conditions, a 2.7-fold difference that directly impacts procurement cost and supply reliability . Furthermore, the chlorine atom imparts distinct electronic properties and metabolic stability profiles that are not replicated by hydrogen or bromine substituents, directly affecting the potency and pharmacokinetics of derived drug candidates. Therefore, generic substitution is not viable without compromising synthetic yield, scaffold diversity, or pharmacological performance.

2-Amino-5-chloropyridine-3-carboxylic Acid (52833-93-9): Quantitative Differentiation Evidence Versus Closest Analogs


Superior Synthetic Yield: 2.7-Fold Higher than Bromo Analog from Common Precursor

When synthesized from 2,6-dichloronicotinic acid via ammonolysis, 2-amino-5-chloropyridine-3-carboxylic acid is obtained in 93% yield (2.5 g from 3.0 g starting material) after 12 hours at 130°C in aqueous ammonia . In contrast, the direct bromo analog, 2-amino-5-bromopyridine-3-carboxylic acid, synthesized from the same 2,6-dichloronicotinic acid precursor under similar ammonolysis conditions (145°C, 1-2 days), is obtained in only 34% yield (2.74 g from 10 g starting material) . This represents a 2.7-fold improvement in yield, directly reducing precursor waste and lowering manufacturing costs.

Medicinal Chemistry Process Chemistry Cost of Goods

Essential Amino Handle: Enabling Drug Scaffold Diversity Absent in Non-Aminated Analog

The presence of the 2-amino group in 2-amino-5-chloropyridine-3-carboxylic acid provides a critical reactive handle for constructing fused heterocycles and amide bonds, which is completely absent in the non-aminated comparator, 5-chloropyridine-3-carboxylic acid [1]. This amino group enables the compound to serve as a core scaffold for mTOR inhibitors (e.g., AZD8055 analogs) and anti-HIV agents, whereas the non-aminated analog lacks this synthetic versatility [2]. Specifically, the amino group participates in nucleophilic substitutions and coupling reactions essential for building complex drug-like architectures.

Medicinal Chemistry Kinase Inhibitors SAR Studies

Validated Pharmaceutical Utility: mTOR and Anti-HIV Patent Applications

2-Amino-5-chloropyridine-3-carboxylic acid is explicitly claimed and utilized as a key intermediate in WO2016/198400 A1, a patent describing heterocyclic mTOR inhibitors for cancer therapy [1]. It is also cited as a foundational building block for novel anti-HIV agents and NK1 receptor antagonists [2]. In contrast, the non-aminated analog 5-chloropyridine-3-carboxylic acid is primarily investigated as an agricultural bactericide, with no equivalent pharmaceutical patent portfolio [3]. This distinction in validated applications underscores the target compound's superior relevance for drug discovery programs.

Oncology Antiviral Patent Literature

Optimal Lipophilicity for CNS Drug Design: LogP 1.60 vs. Bromo Analog's LogP 2.24

2-Amino-5-chloropyridine-3-carboxylic acid exhibits a calculated LogP of 1.60 , placing it within the optimal lipophilicity range (LogP 1-3) for central nervous system (CNS) drug candidates and favorable oral bioavailability. In contrast, the bromo analog 2-amino-5-bromopyridine-3-carboxylic acid has a higher LogP of 2.24 . While this difference may appear modest, in drug design a ΔLogP of 0.64 can significantly affect blood-brain barrier penetration, solubility, and metabolic clearance. The chloro compound's lower lipophilicity generally correlates with reduced hERG liability and improved developability profiles.

Medicinal Chemistry CNS Drug Discovery Physicochemical Properties

2-Amino-5-chloropyridine-3-carboxylic Acid (52833-93-9): Optimal Use Cases Stemming from Quantitative Differentiation


Cost-Efficient Scale-Up of mTOR Inhibitor Intermediates

Procurement teams should prioritize 2-amino-5-chloropyridine-3-carboxylic acid for scale-up campaigns targeting mTOR inhibitors (e.g., AZD8055 analogs) due to its demonstrated 93% synthetic yield from 2,6-dichloronicotinic acid . This 2.7-fold yield advantage over the bromo analog directly reduces precursor costs and waste, enabling economical production of multi-kilogram batches for preclinical and clinical supply .

Building Diverse Kinase Inhibitor Libraries via 2-Amino Functionalization

Medicinal chemistry groups should select this compound for library synthesis when exploring kinase inhibitor chemical space. The presence of the 2-amino group enables diverse transformations (amide coupling, heterocycle fusion) that are impossible with non-aminated chloronicotinic acids, maximizing scaffold diversity and SAR exploration with a single building block [1].

CNS Drug Discovery Programs Requiring Optimal LogP Profiles

For CNS-targeted programs, 2-amino-5-chloropyridine-3-carboxylic acid is the preferred choice over its bromo analog due to its lower LogP (1.60 vs. 2.24), which aligns with optimal CNS drug property space and reduces the risk of hERG binding and poor solubility that can plague brominated analogs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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